5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

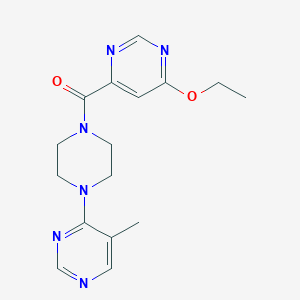

The compound “5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperidine ring, and a pyrrolidin-2-one ring . These structures are common in many biologically active compounds .

Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Synthesis and Structural Analysis

Research on compounds structurally related to 5-(4-(Pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one primarily focuses on their synthesis and crystal structures, offering insights into their potential scientific applications. One study describes the synthesis of piperine derivatives, highlighting the importance of electron conjugation over the molecule's length and featuring N—H⋯O amide hydrogen bonds and aromatic π–π stacking in the extended structure, suggesting applications in molecular design and pharmaceuticals (Ezawa et al., 2020).

Medicinal Chemistry and Synthesis Methods

In medicinal chemistry, 3-(Pyrrolidin-1-yl)piperidine is highlighted for its significance, with novel synthesis methods proposed to improve the production scale. Such research underscores the compound's relevance in drug development, emphasizing its structural importance (Smaliy et al., 2011).

Molecular Design and Chemical Reactivity

Further studies delve into the modulation of amide bond rotamers in related compounds, demonstrating how non-covalent interactions can affect amide E:Z equilibrium. This research is crucial for molecular design, where the control over molecular conformation can impact the biological activity and stability of pharmaceuticals (Lanyon‐Hogg et al., 2015).

Antimicrobial Applications

The antimicrobial activity of certain derivatives containing piperidine or pyrrolidine rings has been studied, with some compounds showing strong activity. This suggests potential applications in developing new antimicrobial agents, highlighting the importance of structural modifications for enhanced biological activity (Krolenko et al., 2016).

Enantioselective Synthesis

Research on enantioselective synthesis of pyrrolidines and piperidines bearing chiral tertiary alcohols via nickel-catalyzed intramolecular reductive cyclization of N-alkynones indicates significant applications in organic synthesis. This technique offers a practical approach to synthesizing complex, chiral structures efficiently, relevant for pharmaceutical synthesis and material science (Liu et al., 2018).

Properties

IUPAC Name |

5-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c19-14-2-1-13(17-14)15(20)18-9-5-12(6-10-18)21-11-3-7-16-8-4-11/h3-4,7-8,12-13H,1-2,5-6,9-10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVUICFDRIKGEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)N2CCC(CC2)OC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2681391.png)

![N-(3-Chloro-4-fluorophenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2681393.png)

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2681396.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2681397.png)

![4,6-Dichloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2681400.png)

![ethyl 2-(benzo[d]thiazole-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2681402.png)

![Methyl 3-[(4-bromophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2681407.png)